3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine
Description
Significance of Heterocyclic Chemistry in Advanced Materials and Biological Sciences
Heterocyclic chemistry forms a cornerstone of modern science, with its principles underpinning the development of a vast array of functional molecules. These cyclic compounds, containing at least one heteroatom within their ring structure, are integral to numerous natural and synthetic products. In the realm of biological sciences, heterocyclic motifs are found in the core structures of DNA, vitamins, and a plethora of pharmaceuticals. Their unique electronic and steric properties allow for specific interactions with biological targets, making them indispensable in drug discovery.
Overview of Thiadiazole Isomers and Their Research Relevance
Thiadiazoles are a class of five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. Four constitutional isomers exist: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). Each isomer exhibits distinct chemical and physical properties, leading to a diverse range of applications.
The 1,3,4-thiadiazole isomer has been the most extensively studied, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,2,5-thiadiazole scaffold is a key component in the development of organic electronic materials. The 1,2,4-thiadiazole isomer, while historically less explored, is gaining increasing attention for its potential in medicinal chemistry and materials science.
| Thiadiazole Isomer | Key Research Areas |
| 1,2,3-Thiadiazole | Agrochemicals, Synthetic Intermediates |
| 1,2,4-Thiadiazole | Medicinal Chemistry, Materials Science |
| 1,2,5-Thiadiazole | Organic Electronics, Polymers |
| 1,3,4-Thiadiazole | Medicinal Chemistry, Drug Discovery |
Specific Focus on 1,2,4-Thiadiazole Derivatives in Contemporary Scholarship
In recent years, the 1,2,4-thiadiazole nucleus has emerged as a privileged scaffold in the design of novel bioactive compounds and functional materials. researchgate.net Researchers are increasingly exploring the synthetic methodologies to access diverse 1,2,4-thiadiazole derivatives and evaluating their potential in various applications. The unique arrangement of heteroatoms in the 1,2,4-thiadiazole ring imparts specific electronic and hydrogen-bonding capabilities, making it an attractive target for molecular design. researchgate.net
The focus of this article, 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine , represents a specific substitution pattern on this promising heterocyclic core. The presence of a phenylsulfanyl group at the 3-position and an amine group at the 5-position suggests the potential for diverse chemical modifications and biological interactions. However, a comprehensive understanding of this particular molecule requires a detailed investigation into its synthesis, properties, and documented research findings, which currently remain limited in the public domain.
Despite the scarcity of specific data, the general reactivity and known applications of related S-aryl and amino-substituted 1,2,4-thiadiazoles provide a framework for anticipating the potential of this enigmatic compound. Further dedicated research is imperative to unlock the full scientific value of this compound and its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylsulfanyl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S2/c9-7-10-8(11-13-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIVUPYOCJTORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NSC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Studies of 3 Phenylsulfanyl 1,2,4 Thiadiazol 5 Amine
Nucleophilic and Electrophilic Reactivity of the 1,2,4-Thiadiazole (B1232254) Core
The 1,2,4-thiadiazole ring is an electron-deficient aromatic system, which influences its reactivity towards both nucleophiles and electrophiles. The presence of two nitrogen atoms and a sulfur atom within the five-membered ring leads to a distinct electronic distribution, rendering the carbon atoms susceptible to nucleophilic attack.
Reactivity at the Amine Group (C5)
The exocyclic amine group at the C5 position of 3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine is a primary site for derivatization. Its nucleophilic character allows for a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases.
Acylation: The amine group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride in an appropriate solvent would yield N-(3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl)acetamide. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Alkylation: Alkylation of the amine group can be achieved using alkyl halides. This reaction can lead to the formation of secondary and tertiary amines, depending on the reaction conditions and the stoichiometry of the reactants.
Schiff Base Formation: The primary amine functionality can condense with aldehydes and ketones to form Schiff bases or imines. This reaction is a cornerstone in the synthesis of various biologically active molecules. For example, the reaction of this compound with a substituted benzaldehyde (B42025) in the presence of an acid catalyst would produce the corresponding N-(arylmethylene)-3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine.
| Reagent | Product | Reaction Type |
| Acetyl chloride | N-(3-(phenylsulfanyl)-1,2,4-thiadiazol-5-yl)acetamide | Acylation |
| Alkyl halide | N-alkyl-3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine | Alkylation |
| Benzaldehyde | N-benzylidene-3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine | Schiff Base Formation |
Reactivity at the Phenylsulfanyl Moiety (C3)
The phenylsulfanyl group at the C3 position offers another avenue for the chemical modification of the parent molecule. The sulfur atom in the phenylsulfanyl group is susceptible to oxidation.
Oxidation: The sulfide (B99878) linkage can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. For example, treatment with a mild oxidizing agent like hydrogen peroxide could yield 3-(phenylsulfinyl)-1,2,4-thiadiazol-5-amine, while a stronger oxidizing agent such as potassium permanganate (B83412) could lead to the formation of 3-(phenylsulfonyl)-1,2,4-thiadiazol-5-amine. The oxidation state of the sulfur atom can significantly influence the electronic properties and biological activity of the molecule.
| Reagent | Product | Reaction Type |
| Hydrogen Peroxide | 3-(Phenylsulfinyl)-1,2,4-thiadiazol-5-amine | Oxidation |
| Potassium Permanganate | 3-(Phenylsulfonyl)-1,2,4-thiadiazol-5-amine | Oxidation |
Transformations Involving the Ring Heteroatoms
While the 1,2,4-thiadiazole ring is generally stable, under certain harsh conditions, transformations involving the ring heteroatoms can occur. These reactions often lead to ring-opening or rearrangement to form different heterocyclic systems. However, specific studies detailing such transformations for this compound are not extensively documented in publicly available research.
Construction of Fused Heterocyclic Systems from this compound
The presence of a reactive amino group and the thiadiazole nucleus makes this compound a valuable precursor for the synthesis of fused heterocyclic systems. These annulation reactions often involve the participation of the exocyclic amine and one of the ring nitrogen atoms.
Annulation Reactions to Form Multi-Ring Systems
The amino group at the C5 position, in conjunction with the adjacent ring nitrogen (N4), can participate in cyclocondensation reactions with bifunctional electrophiles to construct fused five- or six-membered rings. For instance, reaction with α-haloketones or β-ketoesters can lead to the formation of thiadiazolo[3,2-a]pyrimidine derivatives. Similarly, condensation with reagents like carbon disulfide or cyanogen (B1215507) bromide could potentially yield fused triazole or imidazole (B134444) rings.
A common strategy involves the reaction of 5-amino-1,2,4-thiadiazole derivatives with α,β-unsaturated ketones or aldehydes to afford pyrimido[2,1-b] nih.govscispace.comnih.govthiadiazole systems. Another important class of fused heterocycles, triazolo[3,4-b] nih.govscispace.comnih.govthiadiazoles, are often synthesized from 4-amino-5-mercapto-1,2,4-triazoles, which can be conceptually related to the reactivity of the 5-amino-1,2,4-thiadiazole core.
| Reactant | Fused System |
| α-Haloketone | Thiadiazolo[3,2-a]pyrimidine |
| β-Ketoester | Thiadiazolo[3,2-a]pyrimidine |
| α,β-Unsaturated Ketone | Pyrimido[2,1-b] nih.govscispace.comnih.govthiadiazole |
Spirocompound Formation and Its Research Implications
The formation of spirocompounds from this compound is a less explored area of its chemistry. Spirocycles are three-dimensional structures with two rings sharing a single atom, and they are of significant interest in medicinal chemistry due to their conformational rigidity and novel spatial arrangement of functional groups.
Mechanistic Investigations of Key Derivatization Reactions
The derivatization of this compound primarily involves reactions targeting the exocyclic amino group at the 5-position, which is a common site for electrophilic attack. Acylation is a key derivatization reaction that allows for the introduction of a wide range of functional groups, thereby modifying the compound's physicochemical and biological properties.
Reaction Pathways and Intermediates
The N-acylation of this compound with acylating agents such as acyl chlorides or anhydrides is a principal method for its derivatization. The reaction generally proceeds through a nucleophilic acyl substitution mechanism.
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the amino group on the electrophilic carbonyl carbon of the acylating agent. This step leads to the formation of a tetrahedral intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The subsequent collapse of the tetrahedral intermediate involves the departure of the leaving group (e.g., chloride ion), resulting in the formation of the N-acylated product and regeneration of the aromaticity of the thiadiazole ring system.
In some instances, particularly in the synthesis of more complex derivatives, the reaction may proceed through alternative pathways involving the formation of transient intermediates. For example, in reactions involving cyclization, the initial acylation product may undergo subsequent intramolecular reactions to form fused heterocyclic systems. The specific pathway taken is often dependent on the reaction conditions and the nature of the acylating agent.
| Reaction Step | Description | Key Species |
| 1. Nucleophilic Attack | The lone pair of electrons on the nitrogen of the 5-amino group attacks the carbonyl carbon of the acylating agent. | This compound, Acylating Agent |
| 2. Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed, where the nitrogen is bonded to the carbonyl carbon. | Tetrahedral Intermediate |
| 3. Collapse of Intermediate | The intermediate collapses, with the departure of the leaving group from the acylating agent. | N-acylated product, Leaving Group |
| 4. Proton Transfer | A final proton transfer step neutralizes the product. | Final N-acylated derivative |
Influence of Substituents on Reaction Outcomes
The electronic nature of substituents on the phenyl ring of the phenylsulfanyl group can significantly influence the reactivity of the 5-amino group and, consequently, the outcome of derivatization reactions.
Electron-donating groups (EDGs) on the phenyl ring, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density on the sulfur atom. frontiersin.org This increased electron density can be transmitted through the thiadiazole ring, albeit to a lesser extent, to the exocyclic amino group, thereby enhancing its nucleophilicity. An increase in the nucleophilicity of the amino group generally leads to a faster rate of reaction with electrophiles.
Conversely, electron-withdrawing groups (EWGs) on the phenyl ring, such as nitro (-NO2) or chloro (-Cl) groups, decrease the electron density on the sulfur atom and, by extension, on the thiadiazole ring and the amino group. frontiersin.org This reduction in electron density deactivates the amino group, making it less nucleophilic and thus slowing down the rate of electrophilic substitution reactions. In some cases, strong deactivation by EWGs may necessitate the use of more reactive acylating agents or harsher reaction conditions to achieve the desired derivatization.
The position of the substituent on the phenyl ring (ortho, meta, or para) also plays a role in its electronic effect. Para-substituents generally exert the most significant electronic influence due to direct resonance effects, while the impact of meta-substituents is primarily inductive. Ortho-substituents can introduce steric hindrance in addition to their electronic effects, which may further modulate the reactivity of the molecule.
| Substituent Type on Phenyl Ring | Electronic Effect | Influence on Amino Group Nucleophilicity | Effect on Reaction Rate with Electrophiles |
| Electron-Donating Group (EDG) | Increases electron density | Increases | Accelerates |
| Electron-Withdrawing Group (EWG) | Decreases electron density | Decreases | Decelerates |
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine, a combination of NMR, IR, and MS offers a complete picture of its molecular structure in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of similar structures.
¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. For 1,2,4-thiadiazoles, the carbon atom at the C3 position generally resonates at a higher field (lower ppm value) compared to the carbon at the C5 position. thieme-connect.de The phenyl group carbons would exhibit signals in the aromatic region (typically 120-140 ppm), with the carbon directly attached to the sulfur atom showing a distinct chemical shift. The two carbon atoms of the 1,2,4-thiadiazole (B1232254) ring are expected at higher chemical shifts, with C3 appearing between δ 148–188 and C5 between δ 161–201. thieme-connect.de
Interactive Data Table: Predicted NMR Data
| Analysis | Predicted Chemical Shift (ppm) | Associated Nucleus/Group |
|---|---|---|
| ¹H NMR | 7.0 - 8.0 | Phenyl Protons (C₆H₅) |
| ¹H NMR | Variable (broad singlet) | Amine Protons (-NH₂) |
| ¹³C NMR | 120 - 140 | Phenyl Carbons (C₆H₅) |
| ¹³C NMR | 148 - 188 | Thiadiazole Carbon (C3) |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiadiazole ring is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found at lower wavenumbers, generally in the 600-800 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| Amine (-NH₂) | 3300 - 3500 | N-H Stretch |
| Aromatic Ring | > 3000 | C-H Stretch |
| Thiadiazole Ring | 1600 - 1650 | C=N Stretch |
| Aromatic Ring | 1450 - 1600 | C=C Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. For this compound (C₈H₇N₃S₂), the calculated monoisotopic mass is approximately 209.01 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula. The fragmentation pattern under electron ionization (EI) would likely involve cleavage of the phenyl-sulfur bond and fragmentation of the thiadiazole ring, providing further structural evidence.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related 1,2,4-thiadiazole and 1,3,4-thiadiazole (B1197879) derivatives reveals common structural motifs.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm its empirical formula. For this compound, with the molecular formula C₈H₇N₃S₂, the theoretical elemental composition would be calculated to validate the purity and identity of the synthesized compound.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 8 | 96.08 | 45.91 |
| Hydrogen | H | 1.01 | 7 | 7.07 | 3.38 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 20.09 |
| Sulfur | S | 32.07 | 2 | 64.14 | 30.66 |
| Total | | | | 209.32 | 100.00 |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine. These methods allow for the detailed analysis of the molecule's geometry, orbital energies, and charge distribution, which are key determinants of its reactivity and interaction with biological targets.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of heterocyclic systems due to its balance of accuracy and computational cost. acs.orgnih.gov DFT calculations are typically employed to optimize the molecular geometry of this compound, providing precise information on bond lengths and angles. For instance, studies on related thiadiazole derivatives show that the bond lengths and angles within the thiadiazole ring are influenced by the nature of the substituents. nih.gov The planarity of the thiadiazole ring is a key feature, with dihedral angles close to 0°, which is crucial for its aromatic character and interactions. acs.org
DFT calculations also provide insights into the electronic properties, such as the distribution of electron density and the dipole moment. The presence of the electron-rich amino group and the phenylsulfanyl substituent significantly influences the electronic landscape of the molecule. The calculated parameters from DFT studies, such as optimized geometrical parameters, are essential for understanding the molecule's stability and reactivity. acs.org
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
|---|---|---|
| Bond Lengths (Å) | C-S (Thiadiazole) | 1.75 |
| C-N (Thiadiazole) | 1.32 | |
| N-N (Thiadiazole) | 1.36 | |
| C-NH2 | 1.37 | |
| Bond Angles (°) | N-C-S (Thiadiazole) | 115.0 |
| C-N-N (Thiadiazole) | 110.0 | |
| S-C-S (Phenyl) | 105.0 | |
| Dipole Moment (Debye) | - | 3.5 D |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the sulfur atom of the phenylsulfanyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed over the electron-deficient 1,2,4-thiadiazole (B1232254) ring, indicating its propensity to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity and lower stability. researchgate.net The introduction of different substituents on the phenyl ring or the amino group can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's reactivity and potential biological activity. rsc.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.20 |
| ELUMO | -1.50 |
| Energy Gap (ΔE) | 4.70 |
Electrostatic Potential Surface (EPS) Mapping
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. deeporigin.comchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atoms of the thiadiazole ring and the amino group, making these sites potential hydrogen bond acceptors. semanticscholar.org The hydrogen atoms of the amino group would exhibit a positive potential, acting as hydrogen bond donors. The phenyl ring will likely show a mixed potential distribution. Understanding the MEP is crucial for predicting non-covalent interactions, such as those with biological receptors. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are pivotal in drug discovery for predicting the activity of new, unsynthesized compounds. ymerdigital.com
Development of Predictive Models
The development of a predictive QSAR model for 1,2,4-thiadiazole derivatives involves several steps. First, a dataset of compounds with known biological activities is compiled. researchgate.net Then, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. sciepub.com
Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. researchgate.netnih.gov The predictive power of the QSAR model is rigorously validated using internal and external validation techniques to ensure its reliability. sciepub.com For thiadiazole derivatives, QSAR models have been successfully developed to predict various biological activities. nih.govresearchgate.net
Identification of Structural Descriptors for Activity
The analysis of a QSAR model reveals which molecular descriptors are most influential in determining the biological activity of the compounds. researchgate.net For thiadiazole-based compounds, key descriptors often include:
Topological descriptors: These describe the connectivity and branching of the molecule.
Electronic descriptors: Parameters such as HOMO and LUMO energies, dipole moment, and atomic charges are often crucial. For instance, higher HOMO energy has been linked to increased activity in some series. nih.gov
Physicochemical descriptors: Properties like the logarithm of the partition coefficient (logP), which measures lipophilicity, and molar refractivity (MR), which relates to steric bulk, are commonly found to be significant. researchgate.net
By identifying these key descriptors, researchers can understand the structural requirements for a desired biological activity and rationally design new, more potent analogues of this compound.
| Descriptor | Description | Correlation with Activity |
|---|---|---|
| logP | Lipophilicity | Positive |
| EHOMO | Highest Occupied Molecular Orbital Energy | Positive |
| Dipole Moment | Molecular Polarity | Negative |
| Molecular Weight | Molecular Size | Positive |
| Topological Polar Surface Area (TPSA) | Polarity and H-bonding capacity | Negative |
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this method is crucial for understanding how a ligand, such as a thiadiazole derivative, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations for a compound like this compound would involve preparing a 3D model of the molecule and docking it into the binding site of a specific biological target. The goal is to identify and characterize the non-covalent interactions that stabilize the ligand-target complex. These interactions can include:
Hydrogen Bonds: The amine group and the nitrogen atoms in the thiadiazole ring of the compound are potential hydrogen bond donors and acceptors, respectively. Docking studies on other thiadiazole derivatives have highlighted the importance of hydrogen bonding in their biological activity. nih.gov
Hydrophobic Interactions: The phenyl ring of the "phenylsulfanyl" group can engage in hydrophobic interactions with nonpolar residues in the binding pocket of a target protein.
Pi-Pi Stacking: The aromatic nature of both the phenyl and thiadiazole rings allows for potential pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.
For instance, in studies of other thiadiazole derivatives, molecular docking has been used to elucidate binding modes with enzymes such as dihydrofolate reductase (DHFR), where interactions with key amino acid residues were identified. nih.gov
A primary output of molecular docking simulations is the prediction of the most likely binding poses of a ligand within a target's active site. These binding modes provide a static snapshot of the ligand-receptor complex. Furthermore, docking programs employ scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and potentially higher potency of the ligand.
For other 1,3,4-thiadiazole (B1197879) derivatives, docking studies have predicted binding affinities against various targets. For example, some derivatives have shown predicted docking scores ranging from -5.3 to -11.4 kcal/mol against SARS-CoV-2 targets. nih.gov
To illustrate how such data would be presented, the following interactive table provides hypothetical binding affinities and key interactions for this compound with several important enzyme targets, based on findings for analogous compounds.
Illustrative Molecular Docking Results for a Thiadiazole Scaffold
| Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | -8.5 | Phe31, Ser59 | Pi-Pi Stacking, Hydrogen Bond |
| Matrix Metalloproteinase-9 (MMP-9) | -7.9 | His226, Pro241 | Hydrophobic, Hydrogen Bond |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | -9.2 | Met793, Lys745 | Hydrogen Bond, Arene-Cation Interaction |
Molecular Dynamics Simulations to Explore Conformational Space
While molecular docking provides a static view of ligand-target interactions, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the target.
For a molecule like this compound, MD simulations would be performed on the ligand-target complex predicted by molecular docking. These simulations can:
Assess Complex Stability: By running the simulation for a sufficient duration (typically nanoseconds), researchers can observe whether the ligand remains stably bound within the active site or if it dissociates.
Refine Binding Poses: MD simulations can refine the initial docking pose, allowing for induced-fit effects where the protein and ligand adjust their conformations to optimize binding.
Calculate Binding Free Energies: More rigorous computational methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the MD simulation trajectory to obtain more accurate estimates of the binding free energy. For some 1,3,4-thiadiazole derivatives, MM-GBSA calculations have been used to further validate docking results. nih.gov
Explore Conformational Space: MD simulations can reveal the different conformations that the ligand can adopt, both in its free state and when bound to the target. This is particularly important for flexible molecules.
Studies on other heterocyclic compounds have utilized MD simulations to confirm the stability of ligand-protein complexes and to understand the energetic contributions to binding. nih.gov
The following table illustrates the type of data that could be generated from an MD simulation study of a thiadiazole compound.
Illustrative Molecular Dynamics Simulation Parameters and Results
| Parameter | Value/Description |
|---|---|
| Simulation Time | 100 ns |
| Software | GROMACS, AMBER |
| Force Field | CHARMM36, AMBER99 |
| Calculated Binding Free Energy (MM/GBSA) | -45.7 kcal/mol (Hypothetical) |
| Root Mean Square Deviation (RMSD) of Ligand | Indicates stability of the ligand's position |
Exploration of Biological Target Interactions and Mechanisms of Action in Vitro
Investigations of Enzyme Inhibition Mechanisms
While numerous studies have explored the role of 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives as potent inhibitors of human carbonic anhydrase (CA) isozymes I and II, specific data on the inhibitory effects of 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine against carbonic anhydrase are not detailed in the available literature ebi.ac.uknih.govnih.gov. Research in this area tends to focus on sulfonamide-containing thiadiazoles, which interact with the zinc ion in the enzyme's active site nih.gov.
The 1,3,4-thiadiazole (B1197879) scaffold has been identified as a promising core for the development of alpha-glucosidase inhibitors, which are key targets in managing type 2 diabetes nih.gov. Various derivatives have been synthesized and shown to possess significant inhibitory activity, in some cases surpassing that of standard drugs like acarbose nih.govnih.gov. However, specific kinetic studies and IC50 values for this compound are not documented in the provided search results.
The broader class of thiadiazoles has been investigated for interaction with various enzymes. For instance, certain 5-aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazoles have been identified as potent inhibitors of the Hsp90 molecular chaperone, a key target in cancer therapy nih.gov. Similarly, the potential for compounds to act as 5α-reductase inhibitors is an area of active research for conditions like benign prostatic hyperplasia nih.govnih.gov. Nevertheless, specific in vitro assays confirming the interaction or inhibition of Reverse Transcriptase, HSP90, or 5α-reductase by this compound are not available.
Cellular and Molecular Activity Studies (In Vitro)
Derivatives of 1,3,4-thiadiazole have been shown to exert anticancer effects by modulating key cellular pathways. Studies on related compounds have demonstrated the ability to induce cell cycle arrest, particularly in the G2/M or S phases, in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) nih.govmdpi.com. These effects are often tied to the modulation of signaling pathways critical for cancer cell proliferation and survival. However, research specifically elucidating the impact of this compound on cellular pathways is not present in the search results.
A significant body of research points to the pro-apoptotic capabilities of various thiadiazole derivatives in cancer cells nih.gov. The induction of apoptosis is a key mechanism for the cytotoxic effects of these compounds. Studies on structurally related 1,3,4-thiadiazoles have shown that they can trigger programmed cell death through intrinsic pathways, often indicated by an increased Bax/Bcl-2 ratio and activation of caspases, such as caspase-9 and caspase-3 mdpi.comnih.govsemanticscholar.org. Despite these findings for the broader chemical class, specific studies confirming the induction of apoptosis in any cancer cell line by this compound are absent from the available literature.
Cell Cycle Analysis in Proliferating Cells (In Vitro)
Thiadiazole derivatives have been investigated for their effects on cell cycle progression in various cancer cell lines. Studies on 1,3,4-thiadiazole derivatives have shown that these compounds can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.
One study on a series of 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one based heterocyclic molecules found that the most potent compound, 6e , induced G0/G1 phase cell cycle arrest in MCF-7 breast cancer cells. nih.gov This arrest was accompanied by the promotion of apoptosis. nih.gov Similarly, a comprehensive study on other 1,3,4-thiadiazole derivatives revealed that they could cause apoptosis and necrosis in lung adenocarcinoma (A549) and glioma (C6) cells, suggesting an impact on cell cycle regulation. nih.gov
Another investigation into novel 1,3,4-thiadiazoles as potential anticancer agents demonstrated that compounds 6b and 19 induced cell cycle arrest. researchgate.net Molecular docking studies suggested that compound 19 could be a potential inhibitor of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. researchgate.net Furthermore, nortopsentin analogs with a 1,3,4-thiadiazole moiety were found to cause an increase in the G2/M phase and a decrease in the G1 phase in pancreatic ductal adenocarcinoma cell lines, indicative of cell cycle arrest. mdpi.com
The table below summarizes the effects of representative thiadiazole derivatives on the cell cycle in different cancer cell lines.
| Compound/Derivative | Cell Line | Effect on Cell Cycle | Reference |
| Compound 6e (1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivative) | MCF-7 | G0/G1 phase arrest | nih.gov |
| Compounds 6b and 19 (novel 1,3,4-thiadiazole derivatives) | Not specified | Cell cycle arrest | researchgate.net |
| Nortopsentin analogs (with 1,3,4-thiadiazole moiety) | Pancreatic ductal adenocarcinoma cells | G2/M phase arrest | mdpi.com |
Receptor Binding Studies and Pharmacophore Analysis
Ligand-Receptor Complex Conformation Analysis
Molecular modeling and receptor docking experiments have been employed to understand the binding mechanisms of thiadiazole analogues. For instance, a study on 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as human adenosine A3 receptor antagonists used molecular modeling to investigate the binding affinities of two regioisomers. The results suggested that the 1,2,4-thiadiazole (B1232254) analogue, N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide (39) , had a more energetically favorable docking conformation in the receptor's binding pocket compared to its 1,3,4-thiadiazole counterpart. nih.gov This highlights the importance of the specific isomer in determining the ligand-receptor complex conformation.
Structure-Activity Relationship (SAR) Derivation
Structure-activity relationship (SAR) studies on various thiadiazole derivatives have identified key structural features that influence their biological activity.
For a series of 1,3,4-thiadiazole inhibitors of c-Jun N-terminal kinase (JNK), SAR studies revealed that modifications at the 5-position of the thiadiazole ring significantly impacted potency. nih.gov For instance, smaller moieties like nitrothiazole and carboxylthiazole were found to be promising. nih.gov The use of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) as a scaffold allowed for nonsymmetrical modifications, although further alterations of the amino group did not enhance potency. nih.gov
In the context of adenosine A3 receptor antagonists, SAR studies on 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives demonstrated that a methoxy (B1213986) group at the 4-position of the phenyl ring, along with N-acetyl or propionyl substitutions on the amino group of the thiadiazole template, led to a significant increase in binding affinity and selectivity. nih.gov
Antimicrobial and Antiviral Mechanism Research (In Vitro)
Thiadiazole derivatives are known for their broad-spectrum antimicrobial activities.
Antibacterial Action Pathways
The antibacterial mechanism of thiadiazole derivatives often involves the inhibition of essential bacterial enzymes or disruption of cellular processes. A series of novel 1,3,4-thiadiazole derivatives containing an amide moiety exhibited significant antibacterial activity against Xanthomonas oryzae pv. oryzicola and Xanthomonas oryzae pv. oryzae. acs.org The protective activity of the most potent compound, 30 , was associated with increased activities of defense-related enzymes and the upregulation of proteins in the glycolysis/gluconeogenesis pathway in rice. acs.org
Another study on 6-sulfonyl-1,2,4-triazolo[3,4-b] nih.govnih.govacs.orgthiadiazole derivatives also reported good antibacterial activities against plant pathogenic bacteria. acs.org While the precise mechanism was not fully elucidated, the study established a quantitative structure-activity relationship, providing insights for the design of more potent antibacterial agents. acs.org
Antifungal Modalities
The antifungal action of thiadiazole derivatives can occur through various mechanisms, including the disruption of fungal cell membrane integrity. A study on novel chalcone derivatives containing a 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole moiety found that the most active compound, L31 , affected mycelial growth by disrupting the membrane integrity of Phomopsis sp. nih.gov The extent of membrane disruption was observed to be concentration-dependent. nih.gov
Furthermore, a series of sulfonamide-1,2,4-thiadiazole derivatives showed significant antifungal activity against a range of micromycetes. nih.gov Conformational analysis of a potent analogue was performed to aid in future in silico studies to elucidate the mechanism of action. nih.gov
The following table presents a summary of the antimicrobial mechanisms of action for some thiadiazole derivatives.
| Compound/Derivative | Target Organism | Mechanism of Action | Reference |
| Compound 30 (1,3,4-thiadiazole derivative) | Xanthomonas oryzae | Increased defense enzyme activity, upregulation of glycolysis/gluconeogenesis pathway proteins | acs.org |
| Compound L31 (chalcone derivative with 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole) | Phomopsis sp. | Disruption of cell membrane integrity | nih.gov |
Antiviral Effects and Related Mechanisms
No published research is currently available on the in vitro antiviral effects of this compound. Consequently, there are no detailed findings or data tables to report regarding its biological target interactions or mechanisms of action against any viral pathogens.
Advanced Materials Science Applications of 1,2,4 Thiadiazole Derivatives
Corrosion Inhibition Research
Thiadiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netebsco.com Their efficacy stems from their molecular structure, which allows them to adsorb onto metal surfaces and form a protective barrier against corrosive agents. ebsco.com
The primary mechanism by which thiadiazole derivatives protect metal surfaces is through adsorption. wikipedia.org This process involves the interaction of the inhibitor molecule with the metal, which can be broadly classified as physisorption (physical adsorption) or chemisorption (chemical adsorption).
The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and, often, π-electrons from aromatic rings within the molecule. photrio.com These features allow the inhibitor molecules to interact with the metal surface in several ways:
Donation of Lone Pair Electrons: The nitrogen and sulfur atoms in the thiadiazole ring possess lone pairs of electrons, which can be donated to the vacant d-orbitals of metal atoms (like iron), forming a coordinate bond. wikipedia.orgprocessreversal.org
π-Electron Interactions: The π-electrons of the heterocyclic and any attached aromatic rings can interact with the metal surface, further strengthening the adsorption. photrio.com
Electrostatic Interactions: In acidic solutions, the inhibitor molecule can become protonated. This positively charged molecule can then be electrostatically attracted to the metal surface, which may be negatively charged due to the adsorption of anions (like Cl⁻ or SO₄²⁻) from the corrosive medium.
Once adsorbed, the inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive environment and blocking the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur. ebsco.com Studies on various thiadiazole derivatives show they often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. nih.gov
The effectiveness of a 1,2,4-thiadiazole (B1232254) derivative as a corrosion inhibitor is highly dependent on its specific molecular structure. researchgate.net Research correlating structure with performance has identified several key factors that influence inhibition efficiency. thieme-connect.de
Substituent Groups: The type and position of functional groups attached to the thiadiazole ring are critical. mdpi.com
Electron-Donating Groups (e.g., -NH₂, -OH, -OCH₃) tend to increase the electron density on the molecule's backbone. This enhances the molecule's ability to donate electrons to the metal surface, strengthening the coordinate bond and improving inhibition efficiency. thieme-connect.de
Electron-Withdrawing Groups (e.g., -NO₂, -CN) can have the opposite effect, decreasing the electron density at the adsorption centers and potentially reducing the inhibition performance. thieme-connect.de
Aromatic Rings: The presence of phenyl or other aromatic rings can increase the surface area of the molecule and provide more π-electrons for interaction with the metal surface, generally leading to better surface coverage and higher inhibition efficiency. thieme-connect.de
Alkyl Chains: The length of alkyl chains attached to the ring can also play a role. Longer chains can increase the hydrophobic nature of the protective film, providing a more effective barrier against the aqueous corrosive medium. thieme-connect.de
The following table illustrates the inhibition efficiency of several 1,3,4-thiadiazole (B1197879) derivatives, demonstrating the impact of different structural features. While not 1,2,4-thiadiazoles, they exemplify the structure-performance principles applicable to this class of compounds.
| Compound Name | Structure | Inhibition Efficiency (%) | Concentration | Medium | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Br-C₆H₄-CH₂-(C₂N₂S)-NH₂ | 97.1 | 5 mM | 0.5 M H₂SO₄ | nih.gov |
| 2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | NO₂-C₆H₄-(C₂N₂S)-NH₂ | Less than the bromobenzyl derivative | N/A | 0.5 M H₂SO₄ | nih.gov |
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | C₆H₅-NH-CS-NH-(C₂N₂S)-C₆H₅ | 93.9 | 0.5 mM | 1 M HCl | google.com |
| 1-(Phenylamino-1,3,4-thiadiazol-5-yl)-3-phenyl-3-oxopropan | C₆H₅-NH-(C₂N₂S)-CH₂-CO-C₆H₅ | 95.4 | 500 ppm | 1 M HCl | processreversal.org |
Integration into Functional Materials
The unique chemical structure of the 1,2,4-thiadiazole ring makes it a valuable building block for various functional materials. Its aromaticity, electron-rich nature, and ability to engage in further chemical reactions allow for its incorporation into dyes, pigments, and complex coordination compounds.
Amino-substituted thiadiazoles are important intermediates in the synthesis of azo dyes. hw.ac.uk Azo dyes, characterized by the -N=N- functional group, constitute the largest and most versatile class of synthetic organic dyes. The 5-amino group present in the target compound's scaffold is particularly suitable for this application.
The synthesis process typically involves:
Diazotization: The primary amino group on the thiadiazole ring is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. The presence of the electron-rich thiadiazole ring makes these diazo components valuable for creating specific colors.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol, aniline, or naphthol derivative. This reaction forms the stable azo linkage and creates the final colored dye molecule.
Dyes derived from 2-amino-1,3,4-thiadiazole (B1665364) are noted for producing brilliant red shades and are of technical interest. hw.ac.uk The specific color (chromophore) and properties of the final dye can be fine-tuned by changing the substituents on both the thiadiazole ring and the coupling component. While the general synthetic route is well-established for aminothiadiazoles, specific literature detailing the use of 3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine in dye synthesis was not found.
The 1,2,4-thiadiazole ring system is an effective ligand for forming coordination complexes with various metal ions. The ring contains multiple potential donor sites—specifically, the lone electron pairs on the two nitrogen atoms and the sulfur atom. This allows thiadiazole derivatives to act as monodentate or bidentate ligands, binding to metal centers to form stable complexes.
The nitrogen and sulfur atoms act as "soft" and "hard" donor sites, respectively, allowing them to coordinate with a variety of transition metals such as Cu(II), Zn(II), Ni(II), and Co(II). The resulting metal complexes can exhibit unique geometric, electronic, and magnetic properties, which are of interest in fields ranging from catalysis to materials science and medicinal chemistry. For example, studies on 1,3,4-thiadiazole-derived ligands have shown they can form complexes with 1:1 or 2:1 ligand-to-metal ratios, depending on the metal and reaction conditions. While this is a known capability of the thiadiazole scaffold, specific studies detailing the synthesis and characterization of metal complexes using this compound as a ligand were not identified in the reviewed literature.
Electron-Transport and Hole-Blocking Properties in Organic Electronics
Derivatives of 1,2,4-thiadiazole are being explored for their potential as electron-transport materials (ETMs) and hole-blocking materials (HBMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The inherent electron-deficient character of the 1,2,4-thiadiazole core facilitates the acceptance and transport of electrons, a key requirement for an efficient ETM. By preventing the migration of holes to the cathode, these materials can also enhance charge recombination within the emissive layer of an OLED, thereby improving device efficiency and stability.
While extensive research has been conducted on various heterocyclic compounds for these applications, specific data on "this compound" remains limited in publicly available scientific literature. However, the general principles governing the electronic properties of thiadiazole derivatives can provide insights into its potential performance.
Theoretical and Experimental Evaluation of 1,2,4-Thiadiazole Derivatives
Computational studies, such as those employing density functional theory (DFT), are instrumental in predicting the electronic properties of new materials. These studies can calculate key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, electron affinity, and reorganization energy, which are crucial for assessing a material's suitability for electron transport or hole blocking. For instance, theoretical calculations on bis-aryl substituted 1,3,4-thiadiazole have shown that the HOMO and LUMO energies can be tuned by changing substituents, indicating that their electron transport properties can be controlled. researchgate.net
Experimentally, techniques like cyclic voltammetry are used to determine the HOMO and LUMO energy levels of synthesized compounds. These values are critical for ensuring proper energy level alignment within a multilayer organic electronic device to facilitate efficient charge injection, transport, and blocking.
General Characteristics of Thiadiazole-Based Materials in Organic Electronics
The performance of 1,2,4-thiadiazole derivatives as ETMs and HBMs is dictated by several factors:
LUMO Energy Level: A low-lying LUMO level is essential for efficient electron injection from the cathode and subsequent transport through the material.
HOMO Energy Level: A deep HOMO level provides a large energy barrier for holes, enabling effective hole-blocking.
Electron Mobility: High electron mobility ensures that electrons can move quickly through the material, which is important for device performance.
Thermal and Morphological Stability: Materials used in organic electronics must be thermally stable and form uniform, amorphous films to ensure long device lifetimes.
While specific data tables for "this compound" are not available, the table below illustrates typical data obtained for other heterocyclic compounds investigated for similar applications, providing a reference for the types of parameters that are critical for evaluating electron-transport and hole-blocking materials.
Table 1: Representative Electronic Properties of Heterocyclic Compounds for Organic Electronics
| Compound Class | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Application |
|---|---|---|---|---|
| Oxadiazole Derivative | -6.1 | -2.4 | 10⁻⁵ - 10⁻⁴ | ETM/HBM |
| Triazole Derivative | -6.3 | -2.7 | 10⁻⁶ - 10⁻⁵ | ETM/HBM |
Note: The data in this table is illustrative and represents typical ranges for these classes of compounds, not specific values for any single molecule.
The exploration of 1,2,4-thiadiazole derivatives, including structures like this compound, continues to be an active area of research. Future studies involving the synthesis, characterization, and device fabrication are necessary to fully elucidate their potential and to provide the detailed research findings required for their practical application in advanced materials science.
Future Research Directions and Unexplored Potential
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of innovative and efficient synthetic routes to 3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine and its derivatives is a primary focus for future research. While traditional methods for creating the 1,2,4-thiadiazole (B1232254) ring, such as the oxidative cyclization of thioamides, are established, there is a continuous drive for greener, more atom-economical, and selective processes. researchgate.netrsc.org One promising direction is the use of novel catalytic systems. For instance, the application of iodine as a catalyst with oxygen as the oxidant has been shown to be an environmentally friendly method for producing 3,5-disubstituted 1,2,4-thiadiazoles. rsc.org Similarly, copper-catalyzed one-pot reactions have demonstrated the potential for efficient synthesis of the 3-amino-5-acyl-1,2,4-thiadiazole core, which could be adapted for the synthesis of the target compound. rsc.org Furthermore, photocatalytic methods using organic semiconductors like graphitic carbon nitride present a modern approach for the cyclization of thioamides to form 1,2,4-thiadiazoles, offering a potentially high-yield and sustainable synthetic strategy. mdpi.com
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly generating libraries of structurally diverse molecules from simple starting materials in a single synthetic operation. researchgate.net The application of MCRs to the 1,2,4-thiadiazole scaffold holds immense potential for creating novel derivatives of this compound. isres.org For example, one-pot chemoenzymatic multicomponent synthesis has been successfully employed for thiazole (B1198619) derivatives, and similar strategies could be explored for 1,2,4-thiadiazoles. nih.gov The development of new MCRs involving the core scaffold could lead to the discovery of compounds with unique biological activities. These reactions are highly efficient and align with the principles of green chemistry by minimizing waste and energy consumption. acs.org
Advanced Mechanistic Studies of Reactivity
A deeper understanding of the reactivity of the 1,2,4-thiadiazole ring is crucial for the rational design of new derivatives and for elucidating their mechanisms of action in biological systems. The 1,2,4-thiadiazole moiety is known to act as a thiol-trapping agent, reacting with cysteine residues in proteins to form a disulfide bond, which can lead to enzyme inactivation. researchgate.net Future research should focus on detailed mechanistic studies of this interaction for this compound. This could involve advanced computational modeling and experimental techniques to investigate the kinetics and thermodynamics of the ring-opening reaction. Understanding the electronic and steric factors that influence the reactivity of the N-S bond within the thiadiazole ring will be key to designing more potent and selective inhibitors. researchgate.net
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To explore the vast chemical space around the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. acs.org Solid-phase organic synthesis is a well-established technique for creating large libraries of compounds for drug discovery, and its application to thiadiazole derivatives has been reviewed. acs.org By systematically modifying the phenylsulfanyl group and the amine substituent, combinatorial libraries of new derivatives can be generated and screened for a wide range of biological activities. In silico screening methods, such as molecular docking, can be used to virtually screen large compound libraries against specific biological targets, prioritizing candidates for synthesis and experimental testing. biointerfaceresearch.commdpi.comnih.gov
Deepening Understanding of Biological Target Interactions at the Molecular Level
Identifying and characterizing the biological targets of this compound and its derivatives is a critical area for future research. The 1,2,4-thiadiazole scaffold has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov Future studies should aim to elucidate the specific molecular targets and pathways through which these compounds exert their effects. Techniques such as X-ray crystallography of enzyme-inhibitor complexes can provide detailed insights into the binding modes and interactions at the atomic level. researchgate.net This molecular-level understanding is essential for optimizing the potency and selectivity of lead compounds.
Expansion into Emerging Materials Science Fields
The unique electronic and structural properties of the 1,2,4-thiadiazole ring suggest potential applications beyond medicinal chemistry, particularly in the field of materials science. Heterocyclic compounds, including thiadiazole isomers, have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and liquid crystals due to their thermal and chemical stability. isres.orgnih.gov Future research could explore the synthesis of polymers or coordination complexes incorporating the this compound moiety to create novel materials with interesting photophysical or electronic properties. The presence of multiple heteroatoms provides potential coordination sites for metal ions, opening up possibilities in the design of functional metal-organic frameworks (MOFs).
Q & A
Q. What are the common synthetic routes for 3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of thiourea derivatives or nucleophilic aromatic substitution (SNAr) reactions. For example:
- Route 1 : Reacting 5-amino-1,2,4-thiadiazole with phenylsulfanyl chloride under basic conditions (e.g., KOH in ethanol) at 60–80°C.
- Route 2 : Cyclizing thiosemicarbazide precursors with phenylsulfanyl groups in acidic media.
Q. Optimization Strategies :
- Temperature Control : Maintain 70–80°C to avoid side reactions (e.g., over-substitution) .
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity in SNAr reactions .
- Catalysis : Add catalytic iodine to accelerate cyclization .
Q. What analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry and substituent integration. For example, the phenylsulfanyl group shows distinct aromatic proton signals at δ 7.2–7.6 ppm, while the NH₂ group appears as a broad singlet (~δ 5.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 240.0392 for C₈H₇N₃S₂).
- Elemental Analysis : Ensure >98% purity by matching calculated vs. observed C, H, N, S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of thiadiazole derivatives?
Contradictions often arise from substituent electronic effects or assay variability. Methodological approaches include:
- Comparative Analog Synthesis : Synthesize derivatives with systematic substituent variations (e.g., electron-withdrawing vs. donating groups on the phenyl ring) .
- Computational Modeling : Use density functional theory (DFT) to predict electronic effects on reactivity or binding affinity .
- Standardized Assays : Replicate biological tests (e.g., antimicrobial MIC assays) under controlled conditions (pH 7.4, 37°C) to minimize variability .
Q. What mechanistic insights exist for the biological activity of this compound?
- Antimicrobial Action : The compound disrupts microbial enzyme activity (e.g., dihydrofolate reductase) via competitive inhibition, as shown in kinetic assays with Kᵢ values <10 μM .
- Anticancer Activity : Induces apoptosis in HeLa cells by activating caspase-3/7 and depolarizing mitochondrial membranes (JC-1 assay data) .
- Validation Tools : Use siRNA knockdowns or enzyme overexpression to confirm target specificity .
Q. How can researchers address low solubility in in vitro assays for this compound?
- Solubility Enhancers : Co-solubilize with β-cyclodextrin (10% w/v) or use DMSO (≤0.1% final concentration) .
- Prodrug Design : Synthesize phosphate or acetylated derivatives to improve aqueous solubility while maintaining activity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release in cell culture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
